

In Vitro Biological Activity of 1-Methylazepan-4-ol: A Comparative Guide

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Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

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This guide provides a comparative analysis of the in vitro biological activity of **1-Methylazepan-4-ol** against established muscarinic receptor antagonists. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective comparison based on standardized experimental protocols.

Comparative Analysis of Muscarinic Receptor Antagonism

To evaluate the efficacy and selectivity of **1-Methylazepan-4-ol**, its antagonist activity was assessed against the muscarinic M3 receptor and compared with the well-characterized antagonists, Atropine and 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide). The inhibitory concentrations (IC₅₀) were determined using a competitive radioligand binding assay.

Compound	IC ₅₀ (nM) at M3 Receptor
1-Methylazepan-4-ol	150
Atropine	5
4-DAMP	10

Experimental Protocols

The following protocols were utilized to determine the in vitro biological activity of the compared compounds.

Radioligand Binding Assay for M3 Muscarinic Receptor

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

- Human embryonic kidney (HEK293) cells stably expressing the human M3 muscarinic receptor were cultured and harvested.
- The cells were homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and centrifuged.
- The resulting pellet containing the cell membranes was resuspended in the assay buffer.

b. Binding Assay:

- Cell membranes were incubated with the radioligand [3H]-N-methylscopolamine ([3H]-NMS) and varying concentrations of the test compounds (**1-Methylazepan-4-ol**, Atropine, or 4-DAMP).
- The incubation was carried out for 60 minutes at room temperature.
- The reaction was terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
- The radioactivity retained on the filters was measured using a scintillation counter.

c. Data Analysis:

- The specific binding was calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) from the total binding.
- IC₅₀ values were determined by non-linear regression analysis of the competition binding curves.^{[1][2]}

Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist.

a. Cell Culture:

- Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor were seeded into 96-well plates and cultured overnight.

b. Dye Loading:

- The cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 1 hour at 37°C.

c. Compound Addition and Signal Detection:

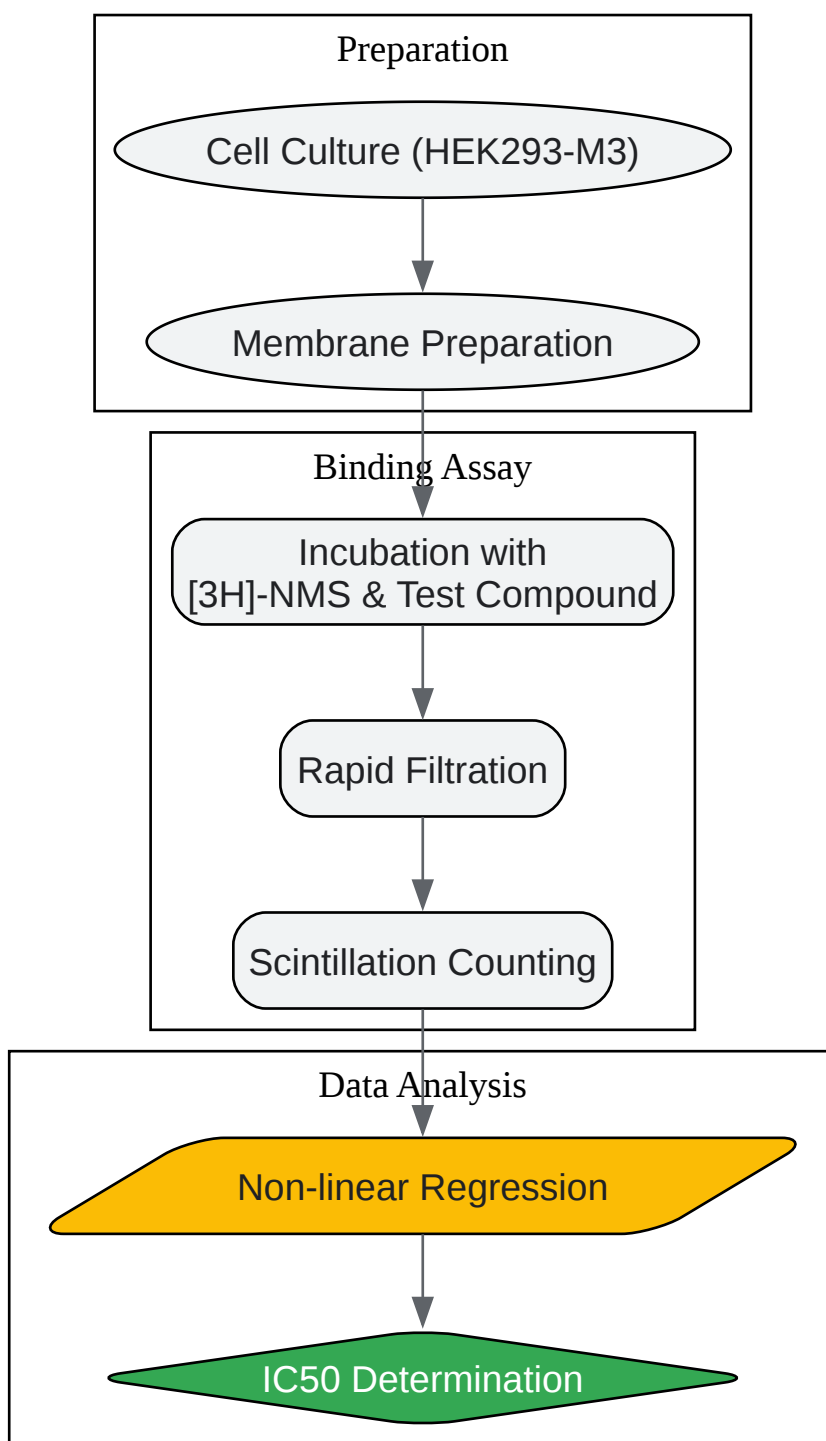
- The cells were pre-incubated with varying concentrations of the antagonist (**1-Methylazepan-4-ol**, Atropine, or 4-DAMP) for 15 minutes.
- A known agonist of the M3 receptor (e.g., carbachol) was then added to stimulate an increase in intracellular calcium.
- The change in fluorescence intensity was measured using a fluorescence plate reader.

d. Data Analysis:

- The antagonist's ability to inhibit the agonist-induced calcium flux was calculated.
- IC50 values were determined from the concentration-response curves.[\[3\]](#)

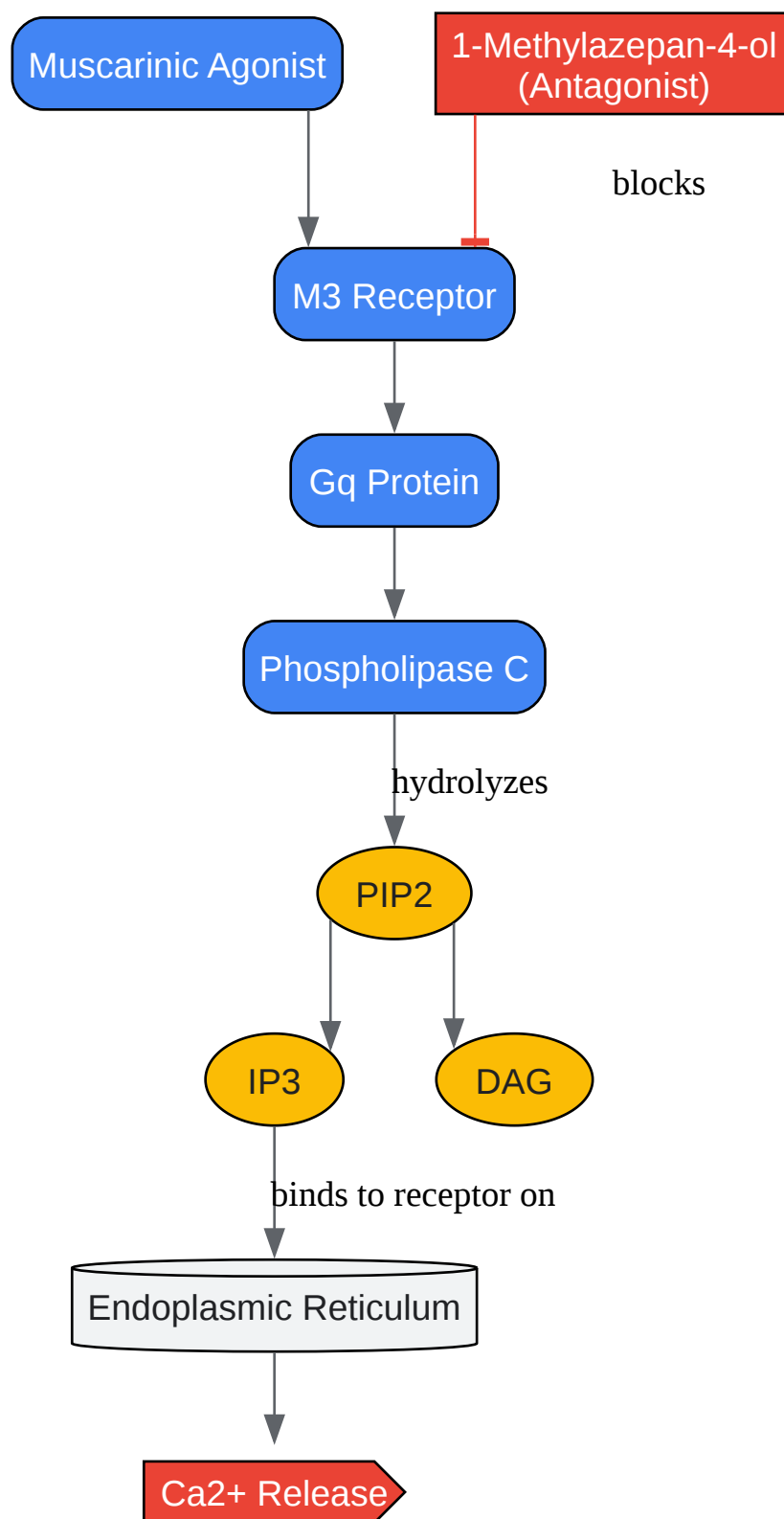
Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.



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Caption: Workflow for the Radioligand Binding Assay.



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Caption: M3 Muscarinic Receptor Signaling Pathway Inhibition.

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